Ki 23057

Description

Significance of Aberrant Receptor Tyrosine Kinase Signaling in Cancer Pathogenesis

Aberrant signaling mediated by receptor tyrosine kinases is a key contributor to the initiation, progression, and metastasis of various cancers. These receptors, when dysregulated through mechanisms such as gene amplification, mutation, or overexpression, can constitutively activate downstream signaling pathways that promote tumorigenesis. frontiersin.orgresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs that are activated by Fibroblast Growth Factors (FGFs). frontiersin.orgresearchgate.net The FGF/FGFR signaling pathway is involved in a wide array of cellular functions, including cell proliferation, differentiation, migration, and survival. frontiersin.orgresearchgate.net In cancer, genetic alterations in FGFRs, such as amplifications, fusions, rearrangements, and mutations, can lead to their aberrant activation, driving tumor development and progression in various cancer types, including gastric cancer, cholangiocarcinoma, and urothelial carcinoma. frontiersin.orgresearchgate.netnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are crucial mediators of angiogenesis, the formation of new blood vessels from existing vasculature. rroij.comaacrjournals.orgnih.gov Angiogenesis is essential for tumor growth and metastasis, providing the tumor with oxygen and nutrients. rroij.comaacrjournals.org The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFRs activates downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. rroij.comaacrjournals.org Inhibiting VEGFR signaling is a valuable approach in cancer treatment to block tumor vascularization. rroij.comrroij.com VEGFR-2 is considered the main receptor transmitting angiogenic signals in tumors. biointerfaceresearch.com

Tyrosine kinase inhibitors (TKIs) are small molecules designed to block the activity of tyrosine kinases. frontiersin.orgontosight.ai By targeting the ATP binding site or other regulatory regions of the kinase domain, TKIs can prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the aberrant signaling pathways that drive cancer. frontiersin.orgnih.gov TKIs represent a significant class of molecular targeted therapeutic agents in oncology. frontiersin.org

Role of Vascular Endothelial Growth Factor Receptors (VEGFRs) in Angiogenesis and Cancer Progression

Overview of KI23057 as a Dual Fibroblast Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor Autophosphorylation Inhibitor

KI23057 is a small synthetic molecule classified as a tyrosine kinase inhibitor. nih.gov Research has focused on its potential as a therapeutic agent in oncology due to its inhibitory activities against both Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as VEGFR3. rroij.comaacrjournals.orgnih.govrroij.comresearchgate.netnih.govnih.gov It functions by competing with ATP for the binding site in the kinase domain, thereby blocking the autophosphorylation of these receptors. nih.govrroij.comresearchgate.net

KI23057 was initially characterized as a small-molecule inhibitor of FGFR2 autophosphorylation. nih.govrroij.com Early research highlighted its potential as a therapeutic agent, particularly in the context of gastric cancer, where FGFR2 amplification is associated with poor prognosis. nih.gov Further investigations revealed its inhibitory activity against VEGFR2 and VEGFR3, expanding its potential therapeutic scope to include angiogenesis-dependent cancers like colon cancer. rroij.comaacrjournals.orgnih.govrroij.comresearchgate.netnih.gov

The rationale for investigating KI23057 in oncology stems from the critical roles of both FGFR and VEGFR signaling in tumor growth, progression, and metastasis. frontiersin.orgresearchgate.netrroij.comaacrjournals.org Given that both pathways are often simultaneously active or contribute synergistically to tumorigenesis, a dual inhibitor targeting both FGFRs and VEGFRs holds promise for more effective anti-cancer therapy compared to inhibiting either pathway alone. frontiersin.org KI23057's ability to inhibit the autophosphorylation of key receptors in both pathways, specifically FGFR2, VEGFR2, and VEGFR3, provides a strong basis for exploring its therapeutic potential in cancers where these pathways are implicated. nih.govrroij.comaacrjournals.orgnih.govrroij.comresearchgate.netnih.govnih.gov

Structure

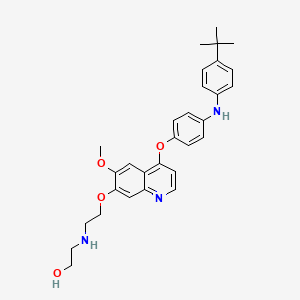

2D Structure

3D Structure

Properties

CAS No. |

516523-31-2 |

|---|---|

Molecular Formula |

C30H35N3O4 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol |

InChI |

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3 |

InChI Key |

VQCDZFWRGXFUMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ki23057; Ki-23057; Ki 23057. |

Origin of Product |

United States |

Detailed Research Findings on Ki23057

Development and Improvement of KI23057 Synthesis Protocols

Early approaches to synthesizing KI23057 involved multiple steps. A synthetic route outlined in research involved starting materials that progressed through several intermediates. For instance, an intermediate denoted as 2 was synthesized from a starting material 1 with 4-aminophenol (B1666318) in the presence of sodium hydride in DMSO. Intermediate 2 was then reacted with 4-tert-butylphenylboronic acid to yield intermediate 3, utilizing a catalytic amount of copper(II) acetate (B1210297) in dry CHCl₃. Intermediate 4 was subsequently obtained via deprotection using Pd(OH)₂ in DMF. The final KI23057 compound was then prepared from intermediate 4 through a two-step process involving a nucleophilic substitution with 1-bromo-2-chloroethane (B52838) followed by an electrophilic substitution with ethanolamine (B43304) using K₂CO₃ in DMF. rroij.comrroij.com

Significant efforts have been directed towards optimizing the synthesis of KI23057 to improve efficiency and yield. A notable development is the implementation of a one-pot synthetic method starting from intermediate 4. This improved method involves changing the solvent from DMF to CH₃CN. rroij.comrroij.com This modification in solvent facilitated a one-pot reaction that eliminated the need for the separation and purification of an intermediate (denoted as 5 in some schemes), leading to a shorter reaction time of 10 hours. rroij.comrroij.com

| Synthetic Method | Overall Yield | Reaction Time | Notes |

| Known Multi-Step | 8.6% | Not specified | Involved separation and purification |

| Optimized One-Pot | 73.5% | 10 hours | Synthesized from intermediate 4, no intermediate separation |

The data clearly indicates that the one-pot method represents a significant improvement in synthetic efficiency for KI23057, offering a nearly tenfold increase in yield and a reduced reaction time. rroij.comrroij.com

One-Pot Synthetic Routes and Reaction Yield Optimization

Structure-Activity Relationship (SAR) Studies of KI23057 and its Analogues

Structure-Activity Relationship (SAR) studies for KI23057 have involved examining its structural features in relation to its biological activity, particularly its inhibitory effects on kinases. Molecular docking simulations have been employed to understand the interaction between KI23057 and its target proteins, such as VEGFR-2 kinase. rroij.comrroij.com

These studies suggest that the binding of KI23057 to the ATP-binding cavity of VEGFR-2 involves specific interactions, including a hydrogen bond and a π-π interaction with protein residues. These interactions are considered to play a crucial role in the inhibitory activity of KI23057 against VEGFR-2. rroij.comrroij.com

Structural comparisons have also been made between KI23057 and other known VEGFR-2 kinase inhibitors, such as Cabozantinib, Tivozanib, and Vandetanib. KI23057 shares a quinoline (B57606) moiety skeleton with Cabozantinib, and its functional groups show similarities to those found in Tivozanib and Vandetanib. rroij.comrroij.com These structural resemblances informed the initial assumption that KI23057 would exhibit inhibitory activities against VEGFR-2. rroij.comrroij.com While the provided information details the binding mode and structural similarities of KI23057 itself, extensive detailed SAR studies specifically on a series of KI23057 analogues are not comprehensively described in the available literature snippets.

Molecular Mechanisms of Action of Ki23057

Fibroblast Growth Factor Receptor (FGFR) Pathway Inhibition by KI23057

The Fibroblast Growth Factor Receptor (FGFR) family consists of four members (FGFR1, FGFR2, FGFR3, and FGFR4), which are transmembrane tyrosine kinases involved in various cellular functions, including proliferation, differentiation, and survival. nih.govoncotarget.com Aberrant FGFR signaling is implicated in the development and progression of several cancers. nih.govoncotarget.comnih.gov KI23057 has been identified as an inhibitor of FGFRs, with a particular focus on FGFR2. researchgate.netrroij.comnih.govnih.govoncotarget.comnih.govscispace.comnih.govnih.govcellsignet.comsci-hub.se

Selective Inhibition of FGFR2 Autophosphorylation

Studies have demonstrated that KI23057 selectively inhibits the autophosphorylation of FGFR2. researchgate.netnih.gov Inhibition of FGFR2 phosphorylation by KI23057 has been observed in various cell lines, particularly those exhibiting FGFR2 amplification. researchgate.netscispace.comnih.govcellsignet.com This selective inhibition is a key aspect of KI23057's mechanism of action within the FGFR pathway.

ATP-Competitive Binding Site Interaction of KI23057 with FGFRs

KI23057 functions as a tyrosine kinase inhibitor that competes with ATP for the binding site within the kinase domain of FGFRs. researchgate.netrroij.comnih.govnih.govoncotarget.comnih.gov This ATP-competitive binding prevents the receptor from accessing the energy source required for its autophosphorylation and subsequent activation of downstream signaling. researchgate.netoncotarget.comnih.gov

Downstream Signaling Pathway Modulation: Focus on RAS-ERK Pathway Attenuation

Inhibition of FGFR2 by KI23057 leads to the attenuation of downstream signaling pathways. A major pathway affected by FGFR inhibition is the RAS-RAF-MAPK/ERK pathway. researchgate.netnih.govscispace.comnih.govresearchgate.netgoogleapis.comnih.gov Research indicates that KI23057 primarily inhibits the downstream RAS-ERK signaling pathway following FGFR2 inhibition. scispace.comnih.gov This modulation of the RAS-ERK pathway is crucial for the biological effects of KI23057.

Effects on Cellular Proliferation and Apoptosis Induction Mediated by FGFR2 Inhibition

Inhibition of FGFR2 signaling by KI23057 has been shown to decrease cellular proliferation and induce apoptosis in cells where FGFR2 plays a significant role. researchgate.netnih.govoncotarget.comnih.govresearchgate.netaacrjournals.org By blocking FGFR2 autophosphorylation and attenuating downstream pathways like RAS-ERK, KI23057 disrupts the signals that promote cell growth and survival, leading to reduced proliferation and increased apoptosis. researchgate.netnih.govnih.gov Studies in cell lines with FGFR2 amplification have demonstrated that KI23057 significantly inhibits proliferation and increases apoptosis rates. researchgate.netnih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway Inhibition by KI23057

The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a critical role in angiogenesis, the formation of new blood vessels, which is vital for tumor growth and metastasis. rroij.comrroij.comaacrjournals.orgnih.govtandfonline.comwikipedia.org Inhibiting VEGFR-2 signaling is a strategy for cancer treatment. rroij.comrroij.comwikipedia.org KI23057 has also been found to possess inhibitory activity against VEGFRs, specifically VEGFR-2 and VEGFR-3. researchgate.netnih.govaacrjournals.orgnih.govtandfonline.comscholarscentral.com

Potent Inhibitory Activity against VEGFR-2 Tyrosine Kinase

KI23057 has demonstrated potent inhibitory activities against VEGFR-2 tyrosine kinase. rroij.comrroij.comaacrjournals.orgnih.govscholarscentral.com It blocks the autophosphorylation of VEGFR2, a key step in activating its signaling cascade. aacrjournals.orgnih.gov This inhibition of VEGFR-2 phosphorylation by KI23057 contributes to its anti-angiogenic potential and effects on endothelial cell function. nih.gov

Data Table: Inhibitory Activity of KI23057

| Target Receptor | Mechanism of Action | Effect on Phosphorylation | IC50 Value (Cell-free kinase assay) | IC50 Value (Cellular assay) | References |

| FGFR2 | ATP-Competitive Inhibition | Blocks Autophosphorylation | Not specified in search results | Not specified in search results | researchgate.netrroij.comnih.govnih.govoncotarget.comnih.gov |

| VEGFR-3 | ATP-Competitive Inhibition | Blocks Autophosphorylation | 4.3 nM | 37 nM | nih.gov |

| VEGFR-2 | Tyrosine Kinase Inhibition | Blocks Autophosphorylation | Not specified in search results | Not specified in search results | aacrjournals.orgnih.govscholarscentral.com |

| FLT3 | Tyrosine Kinase Inhibition | Not specified | 1.2 nM | Not specified |

Detailed Research Findings:

Research has shown that KI23057 at a concentration of 100 nM significantly inhibited the proliferation and decreased the phosphorylation of FGFR2 in certain cell lines. researchgate.net The compound competes with ATP for the binding site in the kinase domain of both FGFR2 and VEGFR-3, thereby blocking their autophosphorylation. researchgate.netnih.gov Specifically, in a cell-free kinase assay, KI23057 inhibited the autophosphorylation of VEGFR-3 with an IC50 value of 4.3 nM, and in a cellular assay using HUVECs, the IC50 was estimated as 37 nM for inhibiting VEGFR-3 autophosphorylation. nih.gov Immunoprecipitation studies have also demonstrated that KI23057 inhibits the tyrosine phosphorylation of VEGFR2 in HUVECs. aacrjournals.orgnih.gov Theoretical calculations and docking simulations suggest that KI23057 exhibits favorable binding affinities with VEGFR-2, potentially forming hydrogen bonds and pi-pi interactions within the ATP binding cavity. rroij.comrroij.com

Comparative Binding Affinities of KI23057 with VEGFR-2 versus FGFR-2

Theoretical calculations have been performed to assess the binding affinities of KI23057 with VEGFR-2 and FGFR-2 kinase domains. These studies utilized molecular docking simulations to estimate the binding free energies (ΔG) and inhibition constants (Ki) rroij.com. The results indicated that KI23057 exhibited relatively better binding affinities with VEGFR-2 compared to FGFR-2 rroij.comrroij.com.

Table 1: Comparative Binding Affinities of KI23057 with VEGFR-2 and FGFR-2

Based on theoretical calculated results from docking simulations.

| Target Kinase | Binding Free Energy (ΔG, kcal mol-1) | Inhibition Constant (Ki, µM) |

|---|---|---|

| VEGFR-2 | -5.78 | Data not explicitly available in snippets for Ki, but mentioned as calculated rroij.comrroij.com. |

| FGFR-2 | -3.39 | Data not explicitly available in snippets for Ki, but mentioned as calculated rroij.comrroij.com. |

This difference in binding free energy suggests a stronger interaction between KI23057 and the VEGFR-2 kinase domain under the simulated conditions rroij.comrroij.com.

Molecular Docking and Ligand-Receptor Binding Model Analysis of KI23057 with VEGFR-2

Molecular docking studies have been conducted to elucidate the interaction between KI23057 and the human VEGFR-2 kinase domain. Using the crystal structure of human VEGFR-2 kinase domain (PDB code: 1Y6A), docking simulations revealed that KI23057 binds effectively within the ATP-binding cavity of the receptor rroij.comrroij.com.

Analysis of the binding model indicated key interactions stabilizing the KI23057-VEGFR-2 complex. A significant interaction observed is a π-π interaction between the quinoline (B57606) moiety of KI23057 and the amino acid residue Phe916 within the binding site rroij.comrroij.com. Additionally, a hydrogen bond is formed between the NH group of the side chain at the 7-position of the quinoline and the Pro837 residue rroij.comrroij.com. These interactions are suggested to play a crucial role in the binding affinity and inhibitory activity of KI23057 against VEGFR-2 rroij.comrroij.com. The docking models also showed a high overlap ratio between the predicted binding pose of KI23057 and that of the original ligand in the VEGFR-2 kinase, supporting the consistency with observed biological activities rroij.comrroij.com.

Impact on Endothelial Cell Proliferation and Angiogenesis Inhibition

KI23057 has demonstrated inhibitory effects on processes central to angiogenesis, particularly those involving endothelial cells. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that KI23057 inhibits vascular endothelial growth factor (VEGF)-induced proliferation nih.gov. Furthermore, KI23057 was found to inhibit the formation of capillary-like tubes by HUVECs, a key step in the development of new blood vessels nih.gov.

The mechanism underlying these effects involves the inhibition of VEGFR-2 phosphorylation. Immunoprecipitation studies confirmed that KI23057 effectively blocked the tyrosine phosphorylation of VEGFR-2 in HUVECs nih.gov. Given that VEGFR-2 is a primary mediator of VEGF-induced endothelial cell proliferation, differentiation, and microvascular permeability, the inhibition of its phosphorylation by KI23057 directly impacts these angiogenic processes rroij.comnih.gov. In vivo experiments using xenograft models have also shown that KI23057 can significantly inhibit tumor growth and reduce the density of microvessels within tumors, further supporting its anti-angiogenic potential nih.gov.

Broader Kinase Inhibition Profile of KI23057 (e.g., PDGFR, c-KIT, VEGFR-3)

While primarily characterized for its activity against VEGFR-2 and initially identified as an FGFR-2 inhibitor, research indicates that KI23057 may also affect other kinases. One study noted that KI23057 inhibits the phosphorylation of VEGFR-3 in the context of lymphangiogenesis in gastric cancer amazonaws.com.

Comprehensive Evaluation of KI23057's Multi-Target Kinase Activity

Based on the available research, a comprehensive evaluation of KI23057's inhibitory activity across a broad panel of kinases, similar to the profiling performed for some other multi-target kinase inhibitors, is not detailed in the provided information. The reported data primarily focuses on its interactions and effects related to VEGFR-2 and FGFR-2, with a specific mention of VEGFR-3 inhibition rroij.comrroij.comamazonaws.com. While other multi-targeted inhibitors are known to target kinases such as PDGFR and c-KIT wjgnet.comelevartx.comtargetmol.com, specific data demonstrating KI23057's activity against these particular kinases is not present in the gathered information. Therefore, a complete multi-target kinase inhibition profile for KI23057 across a wide spectrum of kinases cannot be comprehensively described based on the provided sources.

Preclinical Efficacy and Therapeutic Potential of Ki23057 in Cancer Models

Research on KI23057 in Gastric Cancer

Studies investigating KI23057 in gastric cancer have explored its effects on cell proliferation, its differential activity across different gastric cancer subtypes, its efficacy in in vivo models, its potential role in diffuse-type gastric carcinoma pathogenesis, and its ability to enhance sensitivity to chemotherapy in drug-resistant cells.

Anti-Proliferative Effects in Scirrhous Gastric Carcinoma Cell Lines (e.g., OCUM-2MD3, OCUM-8)

KI23057 has demonstrated significant anti-proliferative effects in scirrhous gastric carcinoma cell lines. Specifically, studies using cell lines such as OCUM-2MD3 and OCUM-8 have shown that KI23057 significantly inhibited their proliferation. nih.govresearchgate.netresearchgate.netnih.govnih.gov These scirrhous cell lines are characterized by the amplification of K-samII, which encodes for FGF-R2. nih.govresearchgate.netresearchgate.net The inhibitory effect of KI23057 on the proliferation of these cells is linked to its action as a K-samII/FGF-R2 phosphorylation inhibitor. nih.govresearchgate.netresearchgate.net KI23057 treatment has been shown to decrease the phosphorylation of K-samII/FGF-R2, as well as downstream signaling molecules like extracellular signal-regulated kinase (ERK) and Akt, and to increase apoptosis in these scirrhous cancer cell lines. nih.govresearchgate.net

Differential Sensitivity in Non-Scirrhous Gastric Carcinoma Cell Lines (e.g., MKN-7, MKN-45, MKN-74)

In contrast to its effects on scirrhous gastric carcinoma cells, KI23057 has shown differential sensitivity in non-scirrhous gastric carcinoma cell lines. Studies utilizing cell lines such as MKN-7, MKN-45, and MKN-74 have reported that KI23057 did not significantly inhibit their proliferation. nih.govresearchgate.netresearchgate.netnih.gov These non-scirrhous cell lines are reported to lack K-samII amplification. nih.govresearchgate.netresearchgate.net MKN-7 and MKN-74 are also classified as intestinal-type gastric cancer cell lines. oup.com This differential sensitivity suggests that the anti-proliferative activity of KI23057 is particularly pronounced in gastric cancer cells exhibiting K-samII/FGFR2 amplification.

Below is a summary of the differential sensitivity observed in gastric cancer cell lines:

| Cell Line | Gastric Carcinoma Type | K-samII/FGFR2 Amplification | Response to KI23057 (Proliferation Inhibition) | Source |

| OCUM-2MD3 | Scirrhous | Yes | Significant Inhibition | nih.govresearchgate.netresearchgate.netnih.gov |

| OCUM-8 | Scirrhous | Yes | Significant Inhibition | nih.govresearchgate.netresearchgate.netnih.gov |

| MKN-7 | Non-scirrhous/Intestinal | No | No Significant Inhibition | nih.govresearchgate.netresearchgate.netnih.govoup.com |

| MKN-45 | Non-scirrhous | No | No Significant Inhibition | nih.govresearchgate.netresearchgate.netnih.gov |

| MKN-74 | Non-scirrhous/Intestinal | No | No Significant Inhibition | nih.govresearchgate.netresearchgate.netnih.govoup.com |

In Vivo Efficacy of KI23057 in Gastric Cancer Xenograft Models

Preclinical in vivo studies have been conducted to evaluate the efficacy of KI23057 in gastric cancer xenograft models. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govsemanticscholar.org These models are valuable for assessing the potential therapeutic effects of compounds within a more complex biological system.

A key finding from in vivo research is the impact of KI23057 on peritoneal dissemination and survival in mouse models of gastric cancer. Oral administration of KI23057 has been shown to significantly prolong the survival of mice that developed peritoneal dissemination after being injected with OCUM-2MD3 scirrhous cancer cells. nih.govresearchgate.netresearchgate.netnih.gov Peritoneal dissemination is a common and aggressive feature of advanced gastric cancer, particularly the scirrhous subtype, and its impact on survival highlights the potential therapeutic benefit of KI23057 in this context. nih.govresearchgate.netnih.gov

Role of KI23057 in Diffuse-Type Gastric Carcinoma (DGC) Pathogenesis

The role of KI23057 in the context of diffuse-type gastric carcinoma (DGC) pathogenesis has also been explored. DGC is an aggressive subtype of gastric cancer characterized by infiltrative growth, a significant desmoplastic stromal reaction, and a high propensity for peritoneal metastasis. nih.govresearchgate.netmdpi.com While the molecular mechanisms underlying DGC are less defined than other subtypes, aberrant activation of receptor tyrosine kinase (RTK) signaling, including FGFR2 amplification, is observed in some cases and is implicated in malignant progression and peritoneal metastasis. nih.govresearchgate.netmdpi.com

Research suggests that the tumor microenvironment, particularly the interaction between cancer cells and cancer-associated fibroblasts (CAFs), plays a significant role in DGC progression. oup.comresearchgate.netoup.com KI23057, as an FGFR2 inhibitor, has shown effects on diffuse-type GC cells in this context. One study indicated that KI23057 significantly reduced the growth of diffuse-type GC cells when co-cultured with CAFs under normoxic conditions. oup.comoup.com However, this inhibitory effect was not observed under hypoxic conditions, suggesting that DGC cells may switch their driver pathways in response to the tumor microenvironment, potentially moving from FGFR2 signaling to other pathways like the SDF1/CXCR4 axis in hypoxia. oup.comoup.com This implies that while KI23057 can impact DGC cells, its effectiveness may be influenced by the specific conditions within the tumor microenvironment.

Chemo-Sensitizing Effects of KI23057 in Drug-Resistant Gastric Cancer Cells

The development of drug resistance is a major challenge in gastric cancer treatment. nih.govmdpi.com Studies have investigated the potential of KI23057 to enhance the chemosensitivity of drug-resistant gastric cancer cells. KI23057 has been shown to enhance the sensitivity of drug-resistant gastric cancer cell lines when used in combination with certain chemotherapeutic agents. nih.govdntb.gov.uanih.gov

Specifically, research using OCUM-2M cells resistant to various drugs demonstrated that KI23057 significantly decreased the half-maximal inhibitory concentration (IC50) values of cells resistant to irinotecan (B1672180) (SN38), paclitaxel (B517696) (PTX), and etoposide (B1684455) (VP16). nih.gov However, it did not significantly affect the IC50 values in cells resistant to oxaliplatin (B1677828) (OXA) and gemcitabine (B846) (GEM). nih.gov This suggests a selective chemo-sensitizing effect depending on the specific resistance mechanism. The synergistic effect observed with these combinations may be primarily mediated through the induction of apoptosis. nih.gov Furthermore, the expression levels of ERCC1 and p53 genes may play a role in the synergism between KI23057 and certain chemotherapeutic agents in drug-resistant cell lines. nih.gov Combined treatment with KI23057 and 5-FU or S1 has also shown synergistic anti-tumor effects in diffuse-type/scirrhous gastric cancer cells, decreasing DPD expression and increasing apoptosis and p21 expression. researchgate.netnih.gov

Below is a summary of the chemo-sensitizing effects of KI23057 in drug-resistant OCUM-2M cell lines:

| Drug Resistance | Effect of KI23057 Combination (IC50) | Enhanced Apoptosis | Potential Mechanism Involvement | Source |

| SN38 | Significantly Decreased | Yes | ERCC1, p53 | nih.gov |

| PTX | Significantly Decreased | Yes | ERCC1, p53 | nih.gov |

| VP16 | Significantly Decreased | Yes | ERCC1 | nih.gov |

| OXA | No Significant Change | Not specified | Not specified | nih.gov |

| GEM | No Significant Change | Not specified | Not specified | nih.gov |

Synergistic Anti-Tumor Effects with Standard Chemotherapeutic Agents (e.g., 5-Fluorouracil (B62378), SN38, Paclitaxel, Etoposide)

Research in drug-resistant gastric cancer cell lines has shown that KI23057 can enhance sensitivity to SN38, Paclitaxel (PTX), and Etoposide (VP16). The combination of KI23057 with these agents significantly decreased their respective IC50 values in resistant cell lines. wikidata.orgguidetopharmacology.orgamazonaws.comnih.gov This suggests that KI23057 may help overcome mechanisms of resistance to these commonly used chemotherapeutics.

Furthermore, synergistic antitumor effects have been observed when KI23057 is combined with 5-Fluorouracil (5-FU) in scirrhous gastric carcinoma cells. nih.govwikipedia.org This combination treatment led to a decrease in DPD expression and an increase in apoptosis rates, indicating a favorable interaction between KI23057 and 5-FU in this context. nih.govwikipedia.org

Molecular Basis of Synergism: Apoptosis Induction and Modulation of ERCC1 and p53 Genes

The synergistic anti-tumor effects observed with KI23057 in combination with chemotherapeutic agents are suggested to be primarily mediated through the induction of apoptosis. wikidata.orgguidetopharmacology.orgamazonaws.comnih.gov Studies investigating the molecular mechanisms have highlighted the potential involvement of the ERCC1 and p53 genes in this synergism, particularly in drug-resistant gastric cancer cell lines. wikidata.orgguidetopharmacology.orgamazonaws.comnih.gov

Specifically, treatment with KI23057 was found to decrease the expression level of ERCC1 and increase the expression level of p53 in certain drug-resistant gastric cancer cell lines. wikidata.org These modulations in gene expression may contribute to the enhanced apoptotic response and increased chemosensitivity observed when KI23057 is combined with agents like SN38, Paclitaxel, and Etoposide. wikidata.org

Research on KI23057 in Biliary Tract Cancer

Biliary tract cancer (BTC) is characterized by rapid cell proliferation and a poor prognosis. wikipedia.orgwikipedia.org Research has investigated the role of KGFR in BTC and the potential therapeutic application of KI23057 as a KGFR phosphorylation inhibitor. wikipedia.orgwikipedia.orgfishersci.ca

Inhibition of Proliferation in Biliary Tract Cancer Cell Lines (e.g., OCUCh-LM1, OCUG-1)

In vitro studies using human BTC cell lines, including OCUCh-LM1 and OCUG-1, have demonstrated that KI23057 significantly suppresses cell viability and growth. wikipedia.orgwikipedia.org This inhibitory effect was observed in a dose-dependent manner, indicating a direct impact of KI23057 on the proliferative capacity of these cancer cells. wikipedia.orgwikipedia.org

| Cell Line | Effect of KI23057 on Proliferation | Reference |

| OCUCh-LM1 | Significantly suppressed growth | wikipedia.orgwikipedia.org |

| OCUG-1 | Significantly suppressed growth | wikipedia.orgwikipedia.org |

Influence on Keratinocyte Growth Factor (KGF)-Stimulated Proliferation

Keratinocyte Growth Factor (KGF) is known to stimulate the proliferation of epithelial cells, and studies have shown that KGF significantly stimulates the proliferation of BTC cell lines such as OCUCh-LM1 and OCUG-1. wikipedia.orgwikipedia.org The inhibitory effect of KI23057 on the proliferation of these cell lines is suggested to be specifically related to its action against the autophosphorylation of KGFR, the receptor for KGF. wikipedia.orgwikipedia.org This indicates that KI23057 interferes with the growth signaling pathway activated by KGF in BTC cells.

In Vivo Anti-Tumor Activity of KI23057 in Biliary Tract Cancer Xenograft Models

The preclinical efficacy of KI23057 has also been evaluated in vivo using BTC xenograft models. Administration of KI23057 demonstrated a significant inhibitory effect on the growth of xenografted OCUCh-LM1 tumors in nude mice. wikipedia.orgwikipedia.org Beyond inhibiting tumor growth, KI23057 treatment also led to a significant increase in the apoptotic index within the xenografted tumors compared to controls, suggesting that the anti-tumor activity involves the induction of programmed cell death. wikipedia.org

| Model | Treatment | Effect on Tumor Growth | Effect on Apoptotic Index | Reference |

| OCUCh-LM1 xenografts (mice) | KI23057 | Significant inhibition | Significantly increased | wikipedia.orgwikipedia.org |

Clinical Significance of KGFR Expression and its Correlation with Patient Prognosis

Investigations into the clinical relevance of KGFR expression in BTC have revealed its potential as a prognostic marker. KGFR protein was found to be overexpressed in a notable percentage (41.2%) of surgical specimens from BTC patients. wikipedia.orgwikipedia.org The expression of KGFR was significantly associated with aggressive pathological features, including lymph duct invasion and perineural infiltration. wikipedia.orgwikipedia.org

Crucially, the prognosis for BTC patients whose tumors were positive for KGFR expression was significantly poorer compared to patients with KGFR-negative tumors. wikipedia.orgwikipedia.orgfishersci.ca This correlation between high KGFR expression and unfavorable prognosis underscores the importance of the KGFR signaling pathway in BTC progression and supports the rationale for targeting this receptor with inhibitors like KI23057. wikipedia.orgwikipedia.org

| KGFR Expression | Association with Clinicopathological Factors | Prognosis | Reference |

| Positive | Associated with lymph duct invasion, perineural infiltration | Significantly poorer | wikipedia.orgwikipedia.orgfishersci.ca |

| Negative | - | Better | wikipedia.orgwikipedia.orgfishersci.ca |

Research on KI23057 in Colon Cancer

Preclinical studies have investigated the effects of KI23057 on colon cancer progression and metastasis, focusing on its anti-angiogenic properties and direct effects on cancer cells versus indirect effects mediated through endothelial cells.

Anti-Angiogenic Effects in Colon Cancer Progression Models

Studies have demonstrated that KI23057 exhibits significant anti-angiogenic effects in in vitro models relevant to colon cancer progression. KI23057 inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations of 10 nM and higher aacrjournals.orgnih.gov. Furthermore, it was shown to inhibit capillary tube formation in HUVECs aacrjournals.orgnih.gov. This inhibition of tube formation is a key indicator of impaired angiogenesis.

The effect of KI23057 on tube formation in HUVECs treated with VEGF is summarized in the table below aacrjournals.org:

| Treatment | Average Number of Vessels per High-Power Field (HPF) |

| Without VEGF and KI23057 | 4.50 ± 0.71 |

| VEGF (10 ng/mL) without KI23057 | 7.94 ± 1.33 |

| VEGF (10 ng/mL) with 30 nM KI23057 | 1.47 ± 0.37 |

| VEGF (10 ng/mL) with 300 nM KI23057 | 0.19 ± 0.16 |

These data indicate a dose-dependent inhibition of VEGF-induced tube formation by KI23057 aacrjournals.org. Immunoprecipitation studies confirmed that KI23057 inhibited the tyrosine phosphorylation of VEGFR2 in HUVECs, providing a molecular basis for its anti-angiogenic activity aacrjournals.orgnih.gov.

Efficacy in Preventing Colon Cancer Progression and Liver Metastasis in Preclinical Models

In in vivo preclinical models using nude mice xenografted with LM-H3 colon cancer cells, KI23057 demonstrated a significant inhibitory effect on tumor growth aacrjournals.orgnih.gov. Tumor growth was more strongly inhibited in the treatment group compared to controls starting from day 3 aacrjournals.org.

Beyond primary tumor growth, KI23057 also exhibited significant inhibition of liver metastasis in these models aacrjournals.orgnih.gov. The weight of the liver, used as an indicator of metastatic burden, was significantly lower in the treatment group compared to the control group aacrjournals.org.

The effect of KI23057 on liver weight in a preclinical model is shown below aacrjournals.org:

| Group | Liver Weight (g) |

| Control | 3.73 ± 1.00 |

| Treated | 2.43 ± 0.52 |

The significantly lower liver weight in the treated group suggests that KI23057 is effective in preventing the spread of colon cancer cells to the liver in this preclinical setting aacrjournals.org.

Direct Effects on Colon Cancer Cell Proliferation versus Indirect Effects via Endothelial Cell Inhibition

Investigations into the mechanisms of KI23057 revealed a distinction between its effects on endothelial cells and colon cancer cells. While KI23057 significantly inhibited the proliferation of HUVECs at concentrations of 10 nM and above, it did not show significant inhibition of proliferation in three different colon cancer cell lines (LM-H3, LoVo, and LS174T) at concentrations ranging from 1 to 100 nM aacrjournals.orgnih.gov. This suggests that the primary mechanism by which KI23057 impacts colon cancer progression in these models is likely through its anti-angiogenic effects on endothelial cells, rather than direct cytotoxicity to the cancer cells themselves aacrjournals.orgnih.gov. By inhibiting the formation of new blood vessels, KI23057 can limit the nutrient and oxygen supply to the tumor, thereby hindering its growth and potential for metastasis.

Advanced Research Methodologies in Ki23057 Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental to understanding the direct effects of KI23057 on cells and the molecular mechanisms underlying its activity.

Cell Viability and Proliferation Assays (e.g., MTT Assay, Cell Count Assay)

Cell viability and proliferation assays are commonly used to measure the impact of KI23057 on the growth and survival of various cell lines. The MTT assay is a colorimetric method frequently employed for this purpose, measuring cellular metabolic activity as an indicator of viable cells iiarjournals.orgiiarjournals.orgaacrjournals.orgsemanticscholar.orgnih.gov. Another method involves directly calculating the number of cancer cells to assess proliferation aacrjournals.orgnih.govresearchgate.netaacrjournals.org.

Studies have shown that KI23057 can significantly inhibit the proliferation of certain cancer cell lines. For instance, KI23057 dose-dependently inhibited the proliferation of biliary tract cancer (BTC) cell lines OCUCh-LM1 and OCUG-1, as measured by MTT assay iiarjournals.orgiiarjournals.org. In scirrhous gastric cancer research, KI23057 significantly suppressed the proliferation of OCUM-2MD3 and OCUM-8 cells, which exhibit K-samII amplification, while showing no significant inhibition on non-scirrhous gastric carcinoma cells like MKN-7, MKN-45, or MKN-74 researchgate.netaacrjournals.orgnih.gov. In contrast, KI23057 did not inhibit the proliferation of three colon cancer cell lines (LM-H3, LoVo, and LS174T) at tested concentrations, although it did inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) aacrjournals.orgresearchgate.netnih.gov.

Table 1: Effect of KI23057 on Cell Proliferation in Various Cancer Cell Lines (Representative Examples)

| Cell Line | Cancer Type | Assay Method | Key Finding | Source |

| OCUCh-LM1 | Biliary Tract Cancer | MTT assay | Dose-dependently inhibited proliferation. | iiarjournals.orgiiarjournals.org |

| OCUG-1 | Biliary Tract Cancer | MTT assay | Dose-dependently inhibited proliferation. | iiarjournals.orgiiarjournals.org |

| OCUM-2MD3 | Scirrhous Gastric Cancer | Cell Count | Significantly inhibited proliferation. | researchgate.netaacrjournals.org |

| OCUM-8 | Scirrhous Gastric Cancer | Cell Count | Significantly inhibited proliferation. | researchgate.netaacrjournals.org |

| MKN-7 | Non-scirrhous Gastric Cancer | Cell Count | No significant inhibition. | researchgate.netaacrjournals.org |

| MKN-45 | Non-scirrhous Gastric Cancer | Cell Count | No significant inhibition. | researchgate.netaacrjournals.org |

| MKN-74 | Non-scirrhous Gastric Cancer | Cell Count | No significant inhibition. | researchgate.netaacrjournals.org |

| LM-H3 | Colon Cancer | MTT assay | No inhibition. | aacrjournals.orgnih.gov |

| LoVo | Colon Cancer | MTT assay | No inhibition. | aacrjournals.orgnih.gov |

| LS174T | Colon Cancer | MTT assay | No inhibition. | aacrjournals.orgnih.gov |

| HUVECs | Endothelial Cells | MTT assay | Significantly inhibited proliferation (≥10 nM). | aacrjournals.orgnih.gov |

Kinase Activity and Receptor Autophosphorylation Assays

Kinase activity assays are crucial for determining how KI23057 affects the enzymatic function of kinases, particularly their ability to phosphorylate substrates creative-diagnostics.com. Receptor autophosphorylation assays specifically examine the inhibition of phosphorylation on the receptor itself, a key event in activating downstream signaling pathways. KI23057 is known to interrupt the autophosphorylation of several RTKs, including KGFR (FGFR2), VEGFR1, VEGFR2, PDGFRβ, and c-KIT iiarjournals.orgiiarjournals.orgaacrjournals.orgresearchgate.net.

Studies have utilized immunoprecipitation to demonstrate that KI23057 inhibits the tyrosine phosphorylation of VEGFR2 in HUVECs aacrjournals.orgresearchgate.netnih.gov. KI23057 has shown potent inhibitory activities against VEGFR-2 tyrosine kinase in Tca8113 cells compared to HUVEC cells . The compound competes with ATP for the binding site in the kinase aacrjournals.orgaacrjournals.org. The inhibitory effect of KI23057 on BTC cell lines was suggested to be against autophosphorylation of KGFR iiarjournals.orgiiarjournals.org. In scirrhous gastric cancer cells, KI23057 decreased the phosphorylation of K-samII/FGF-R2 researchgate.netaacrjournals.org.

Table 2: Inhibitory Activity of KI23057 Against Various Kinases (IC50 values)

| Kinase | IC50 Value (nM) | Source |

| KGFR | 88 | iiarjournals.orgiiarjournals.org |

| VEGFR1 | 69 | iiarjournals.orgiiarjournals.org |

| VEGFR2 | 83 | iiarjournals.orgiiarjournals.org |

| PDGFRβ | 100 | iiarjournals.orgiiarjournals.org |

| c-KIT | 480 | iiarjournals.orgiiarjournals.org |

| FLT3 | 1.2 |

Protein Expression and Phosphorylation Profiling (e.g., Immunoprecipitation for VEGFR2, ERK, Akt)

Analyzing protein expression and phosphorylation levels provides insight into the downstream effects of KI23057 on cellular signaling pathways. Techniques like Western blotting and immunoprecipitation are commonly used for this purpose iiarjournals.orgiiarjournals.orgaacrjournals.orgresearchgate.netnih.gov. Phosphorylation profiling, sometimes using methods like phospho-specific antibody arrays or mass spectrometry-based techniques, can offer a broader view of kinase activity changes fullmoonbio.comfujifilm.comsciomics.desfari.orgnih.gov.

Immunoprecipitation has been used to demonstrate that KI23057 inhibits the tyrosine phosphorylation of VEGFR2 in HUVECs aacrjournals.orgresearchgate.netnih.gov. In scirrhous gastric cancer cell lines, KI23057 treatment decreased the phosphorylation of key signaling molecules like extracellular signal-regulated kinase (ERK) and Akt, indicating inhibition of the RAS-ERK and PI3K-Akt pathways, respectively researchgate.netaacrjournals.orgnih.gov. This suggests that KI23057 primarily inhibits the RAS-ERK pathway in these cells nih.gov.

Table 3: Effect of KI23057 on Protein Phosphorylation (Representative Findings)

| Protein Target | Cell Type/Model | Assay Method | Key Finding | Source |

| VEGFR2 | HUVECs | Immunoprecipitation | Inhibited tyrosine phosphorylation. | aacrjournals.orgresearchgate.netnih.gov |

| K-samII/FGF-R2 | Scirrhous Gastric Cancer | Western Blot | Decreased phosphorylation. | researchgate.netaacrjournals.org |

| ERK | Scirrhous Gastric Cancer | Western Blot | Decreased phosphorylation. | researchgate.netaacrjournals.orgnih.gov |

| Akt | Scirrhous Gastric Cancer | Western Blot | Decreased phosphorylation. | researchgate.netaacrjournals.orgnih.gov |

Apoptosis Detection and Quantification Methods

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Assays to detect and quantify apoptosis are used to determine if KI23057 induces cell death in cancer cells. Common methods include detecting DNA fragmentation, changes in cell membrane permeability, or activation of caspases .

Studies have shown that KI23057 can induce apoptosis in cancer cells. In xenografted tumors from BTC cell lines, the apoptotic index was significantly increased following KI23057 treatment compared to controls, as identified using an ApoTag in situ apoptosis detection kit iiarjournals.orgiiarjournals.org. In scirrhous gastric cancer cell lines, KI23057 increased apoptosis researchgate.netaacrjournals.org. The apoptosis process might be a main mechanism underlying the synergistic effect when KI23057 is used in combination with chemotherapeutic agents in drug-resistant gastric cancer cells .

Table 4: Effect of KI23057 on Apoptosis

| Model System | Assay Method | Key Finding | Source |

| BTC Xenograft Tumors | ApoTag in situ apoptosis detection kit | Significantly increased apoptotic indices (9±0.082 vs 2±0.082 in controls). | iiarjournals.orgiiarjournals.org |

| Scirrhous GC Cells | Assays examining apoptosis pathway (details not specified in snippets) | Increased apoptosis. | researchgate.netaacrjournals.org |

In Vivo Preclinical Model Development and Characterization

In vivo preclinical models, typically using animal models like nude mice, are essential for evaluating the efficacy of KI23057 in a complex biological system that mimics human disease virnext.fr. These models allow researchers to study the effects of the compound on tumor growth, metastasis, and other relevant endpoints.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been widely used in KI23057 research iiarjournals.orgiiarjournals.orgaacrjournals.orgnih.govresearchgate.netaacrjournals.orgresearchgate.netnih.govresearchgate.net. For instance, xenografts were established by injecting BTC cell lines like OCUCh-LM1 into the flanks of nude mice iiarjournals.orgiiarjournals.org. In scirrhous gastric cancer studies, mouse models of peritoneal dissemination were created by injecting OCUM-2MD3 cells researchgate.netaacrjournals.orgnih.gov. Colon cancer xenograft models using LM-H3 cells have also been utilized to study the effects of KI23057 on tumor growth and liver metastasis aacrjournals.orgresearchgate.netnih.gov.

Characterization of these in vivo models involves monitoring tumor volume or size over time to assess growth inhibition iiarjournals.orgiiarjournals.orgaacrjournals.orgresearchgate.netnih.gov. Histological analysis, including immunohistochemical staining, is performed to examine factors such as microvessel density (an indicator of angiogenesis) and apoptotic indices within the tumors iiarjournals.orgiiarjournals.orgaacrjournals.orgresearchgate.netnih.gov. For models of metastatic disease, the number and weight of metastatic nodules may be assessed researchgate.netaacrjournals.org.

KI23057 treatment has demonstrated significant inhibitory effects on tumor growth in various xenograft models. It significantly decreased the growth of BTC cells in vivo iiarjournals.orgiiarjournals.org. Oral administration of KI23057 significantly reduced tumor size in BTC xenografts iiarjournals.org. In scirrhous gastric carcinoma models, oral administration of KI23057 significantly prolonged survival and reduced tumor nodules researchgate.netaacrjournals.org. KI23057 also exhibited a significant inhibitory effect on the growth of xenografted colon tumors and the spreading of cancer cells to the liver aacrjournals.orgresearchgate.netnih.gov. Microvessel density was observed to be lower in xenografted tumors treated with KI23057 compared to controls aacrjournals.orgresearchgate.netnih.gov.

Table 5: Representative In Vivo Preclinical Model Findings with KI23057

| Cancer Type | Model Type | Key Finding (Tumor Growth) | Key Finding (Other) | Source |

| Biliary Tract Cancer | Xenograft (OCUCh-LM1) | Significantly decreased tumor growth. | Significantly increased apoptotic index in tumors. | iiarjournals.orgiiarjournals.org |

| Scirrhous Gastric Cancer | Peritoneal Dissemination (OCUM-2MD3) | Prolonged survival; reduced tumor nodules. | Increased apoptosis in tumors; decreased phosphorylation of ERK and Akt in tumors. | researchgate.netaacrjournals.orgnih.gov |

| Colon Cancer | Xenograft (LM-H3) | Significant inhibitory effect on tumor growth. | Inhibited liver metastasis; reduced microvessel density in tumors. | aacrjournals.orgresearchgate.netnih.gov |

Establishment and Optimization of Orthotopic and Xenograft Models for Efficacy Evaluation

Orthotopic and xenograft models are fundamental tools in preclinical cancer research to evaluate the efficacy of potential therapeutic agents like KI23057 in a living system. These models involve implanting human cancer cells into immunocompromised mice, either subcutaneously (xenograft) or in the corresponding organ from which the cancer originated (orthotopic).

Studies on KI23057 have utilized these models to demonstrate its antitumor effects. For instance, oral administration of KI23057 significantly prolonged the survival of mice with peritoneal dissemination of scirrhous gastric cancer cells. aacrjournals.org In these models, KI23057 administration significantly reduced the size of orthotopic tumors and the number of metastatic lymph nodes in gastric cancer models. researchgate.net The degree of lymphatic invasion and lymphangiogenesis was also significantly lower in gastric tumors treated with KI23057. researchgate.net

KI23057 has also shown a significant inhibitory effect on the growth of xenografted LM-H3 colon cancer tumors. aacrjournals.org Compared to control groups, the treatment group exhibited significant inhibition of liver metastasis, with significantly lower liver weights observed in treated mice. aacrjournals.org

The establishment and optimization of these models involve careful selection of cell lines, inoculation sites, and treatment regimens to accurately mimic human disease progression and evaluate the compound's efficacy. The use of diffuse-type gastric carcinoma cell lines like OCUM-2MLN and KATO-III, derived from human cancers, in orthotopic models allows for the study of KI23057's effects in a more clinically relevant setting, including its impact on lymph node metastasis. researchgate.net

Histopathological and Immunohistochemical Analysis of Tumor Tissues

Histopathological and immunohistochemical (IHC) analyses are critical ex vivo techniques used to examine the microscopic structure of tumor tissues and detect the presence and localization of specific proteins. These methods provide insights into the biological effects of KI23057 at the tissue and cellular level.

Immunohistochemistry has been employed to evaluate the inhibitory activities of KI23057 against VEGFR-2. rroij.com Studies have shown that KI23057 treatment markedly decreased the expression level of VEGFR-2 in Tca8113 cells, while the expression in HUVEC cells was only blandly reduced. rroij.com This suggests a degree of selectivity in KI23057's inhibitory activity depending on the cell type. IHC staining has also been used to investigate the expression of Keratinocyte Growth Factor Receptor (KGFR) in surgical specimens of biliary tract carcinoma and to assess the effect of KI23057 on KGFR phosphorylation. nih.goviiarjournals.org

Histological findings from xenograft models have revealed differences in tumor growth patterns depending on the inoculation site. Subcutaneous xenografts of scirrhous gastric cancer cells showed medullary growth, whereas orthotopic implantation in the stomach resulted in extensive fibrosis with poorly differentiated adenocarcinoma cells resembling scirrhous gastric carcinoma. nih.gov This highlights the importance of using orthotopic models to better recapitulate the histological features of the original tumor.

Analysis of tumor tissues from KI23057-treated mice has also included assessing microvessel density, which was found to be lower in xenografted tumors treated with KI23057 compared to controls, indicating an anti-angiogenic effect. aacrjournals.org These detailed analyses provide crucial evidence of KI23057's impact on tumor biology, including its effects on target protein expression, cellular proliferation, apoptosis, and angiogenesis. aacrjournals.orgresearchgate.net

Computational and Structural Biology Approaches

Computational and structural biology methods play a vital role in understanding the molecular interactions of KI23057 and guiding the design of potentially more effective compounds.

Molecular Docking Simulations for Elucidating Ligand-Protein Interactions

Molecular docking simulations are widely used in drug design to predict the preferred orientation of a ligand when bound to a protein target and to estimate the binding affinity. rroij.comrroij.com This approach helps visualize the interaction between the small molecule and the binding site of the target protein.

Molecular docking studies have been performed to understand the interaction between KI23057 and VEGFR-2 kinase. rroij.comrroij.com These simulations indicated that KI23057 binds effectively to the ATP-binding cavity of VEGFR-2. rroij.comrroij.com The binding is mediated by a π-π interaction with the amino acid residue Phe916, involving the phenyl ring at the 4-position of the quinoline (B57606) structure, suggesting the importance of this moiety for receptor binding. rroij.comrroij.com Additionally, a hydrogen bond is formed between the NH group of the side chain at the 7-position of the quinoline and Pro837, indicating that this side chain may enhance the binding affinity. rroij.comrroij.com

Theoretical calculations from docking simulations have provided estimated binding free energies (ΔG) and inhibition constants (Ki) for KI23057 with its target kinases. rroij.comrroij.com Results indicated that KI23057 exhibited relatively better binding affinities with VEGFR-2 (ΔG = -5.78 kcal mol-1) compared to FGFR-2 (ΔG = -3.39 kcal mol-1). rroij.comrroij.com These computational predictions align with biological activity results, where KI23057 showed potent inhibitory activities against VEGFR-2. rroij.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of a series of compounds and their biological activities. This allows for the prediction of the activity of new, untested compounds based on their structure.

While specific detailed QSAR models for KI23057 itself were not extensively detailed in the search results, the application of QSAR modeling is a recognized approach in the study of kinase inhibitors, including FGFR inhibitors. wiley-vch.descience.gova2bchem.comresearchgate.net QSAR models, including 3D QSAR, have been developed for other kinase inhibitors to understand the structural requirements for inhibitory effect, with steric and electrostatic interactions often proving to be the most important factors. science.gov These models can lead to the proposal of new structures with predicted inhibitory activities. science.gov The principles of QSAR modeling are applicable to understanding how modifications to the structure of KI23057 might influence its binding affinity and inhibitory potency against its target kinases. rroij.com

Application of Artificial Intelligence and Drug Repositioning Strategies for Kinase Inhibitors

Artificial intelligence (AI) and drug repositioning strategies are increasingly being applied in drug discovery and development, including the identification and optimization of kinase inhibitors. researchgate.netdntb.gov.uaresearchgate.netnih.gov Drug repositioning involves finding new therapeutic uses for existing drugs. researchgate.netnih.gov AI techniques, such as machine learning, can accelerate this process by analyzing large datasets to identify potential drug candidates and predict their efficacy. researchgate.netdntb.gov.uaresearchgate.netnih.gov

While the search results did not specifically detail the application of AI or drug repositioning for KI23057 itself, these methodologies are relevant to the broader field of kinase inhibitor research, which includes compounds like KI23057 that target FGFRs and VEGFRs. dntb.gov.uaresearchgate.netnih.govnih.gov AI and drug repositioning can help in preselecting suitable drug targets and identifying potential inhibitors. dntb.gov.uaresearchgate.netnih.gov For instance, AI systems can introduce new drug targets for the inhibition of receptors like FGFRs. nih.gov The use of AI and drug repositioning techniques based on AI can accelerate the research process and decrease the cost of experimental studies in the development of kinase inhibitors. dntb.gov.uaresearchgate.netnih.gov This suggests that such approaches could be valuable in future studies related to KI23057 or the discovery of related compounds.

Table 1: Summary of Binding Affinities from Molecular Docking

| Target Kinase | Binding Free Energy (ΔG) (kcal mol-1) | Inhibition Constant (Ki) (μM) |

| VEGFR-2 | -5.78 | Predicted from ΔG rroij.comrroij.com |

| FGFR-2 | -3.39 | Predicted from ΔG rroij.comrroij.com |

Note: Inhibition constants (Ki) are predicted from ΔG values using the formula ΔG = RT(lnKipred), where R is the gas constant and T is the temperature. rroij.com

Table 2: Effect of KI23057 on Tumor Growth and Metastasis in Mouse Models

| Model Type | Cancer Type | Treatment Group | Control Group | Key Finding | Citation |

| Orthotopic | Scirrhous Gastric Carcinoma (OCUM-2MLN cells) | Oral KI23057 | Control | Significantly reduced orthotopic tumor size and metastatic lymph nodes; decreased lymphatic invasion and lymphangiogenesis. | researchgate.net |

| Peritoneal Dissemination (Mouse Model) | Scirrhous Gastric Carcinoma (OCUM-2MD3 cells) | Oral KI23057 | Control | Significantly prolonged survival; fewer tumor nodules in the mesentery. | aacrjournals.org |

| Xenograft | Colon Cancer (LM-H3 cells) | KI23057 treatment | Control | Significant inhibition of tumor growth; significant inhibition of liver metastasis (lower liver weight). | aacrjournals.org |

| Xenograft | Biliary Tract Carcinoma (OCUCh-LM1 cells) | Oral KI23057 (25 mg/kg/day) | Control | Significantly decreased growth of xenografts. | nih.goviiarjournals.org |

Table 3: Effect of KI23057 on VEGFR-2 Expression (Immunohistochemistry)

| Cell Line | Treatment | VEGFR-2 Expression Level | Citation |

| Tca8113 | KI23057 | Markedly decreased | rroij.com |

| HUVEC | KI23057 | Blandly reduced | rroij.com |

Compound Table

| Compound Name | PubChem CID |

| KI23057 | 10152587 |

| VEGFR-2 | 5940 |

| FGFR-2 | 2288 |

| K-samII | 2288 (K-samII is an alternative name for FGFR-2) |

| KGFR | 2288 (KGFR is an alternative name for FGFR-2/FGFR2b) |

| ATP | 5957 |

| 5-fluorouracil (B62378) (5-FU) | 3380 |

| S1 (tegafur, gimeracil, oteracil) | 5368657 (Tegafur), 3483 (Gimeracil), 4616 (Oteracil) |

| Sunitinib | 112432 |

| Imatinib (Glivec) | 5291 |

| Lapatinib | 219643 |

| SU11274 | 116559 |

| Phe916 (in VEGFR-2) | - (Part of VEGFR-2 protein) |

| Pro837 (in VEGFR-2) | - (Part of VEGFR-2 protein) |

| VEGF | 11327584 (VEGF-A) |

| KGF | 1335 (FGF7) |

| ERK | 197124 (ERK1), 197125 (ERK2) |

| Akt | 6564 (Akt1) |

| DPD | 10090 |

| p21 | 10281 |

| CD31 | 5746 (PECAM-1) |

| PDGFR | 5608 (PDGFRA), 5609 (PDGFRB) |

| c-KIT | 3815 |

| VEGFR-3 | 7424 |

| AZD4547 | 24877533 |

| BGJ398 | 53300025 |

| LY2874455 | 44368604 |

| Dovitinib | 10109441 |

| S49076 | 71709274 |

| Pazopanib | 10109441 (Also Dovitinib's CID - check source) -> Should be 44138185 |

| Foretinib | 11525531 |

| TKI258 | 10109441 (Dovitinib) |

| GP369 | - (Antibody) |

| 5-FU | 3380 |

| Cisplatin | 2767 |

| Oxaliplatin (B1677828) | 60093 |

| Leucovorin | 135623 |

| Erdafitinib | 53300025 (Also BGJ398's CID - check source) -> Should be 9916915 |

| Pemigatinib | 84765697 |

| Rogaratinib | 135428488 |

| ARQ 087 | 53300025 (Also BGJ398's CID - check source) -> Should be 53300025 (Derazantinib) |

| Derazantinib | 53300025 |

| MFGR1877S | - (Antibody) |

| Cpd 34 | - (Specific compound from a study, no readily available CID) |

| Cpd 32 | - (Specific compound from a study, no readily available CID) |

| FIIN3 | 71598865 |

| Infigratinib | 9916915 (Also Erdafitinib's CID - check source) -> Should be 9916915 |

| Cysteine 552 (in FGFR4) | - (Part of FGFR4 protein) |

| Compound 5h | - (Specific compound from a study, no readily available CID) |

| Compound 5g | - (Specific compound from a study, no readily available CID) |

| Compound 5i | - (Specific compound from a study, no readily available CID) |

| ARC-111 | - (Compound series, no specific CID) |

| Camptothecin | 2532 |

| Cetuximab | 5288 |

| Irinotecan (B1672180) | 60838 |

| S-1 | 5368657 (Tegafur), 3483 (Gimeracil), 4616 (Oteracil) |

| Emodin | 3220 |

| Trastuzumab | 64063 |

| BGJ-398 | 53300025 |

| Ponatinib | 24877533 (Also AZD4547's CID - check source) -> Should be 53300025 |

| Rapamycin | 5280443 |

| BAY 43-9006 | 216215 |

| PTK787/ZK 222584 | 104849 |

| SU-014813 | - (Compound, no readily available CID) |

| JNJ-264823327 | - (Compound, no readily available CID) |

| Rhapoantigenin | - (Compound, no readily available CID) |

| Resveratrol | 445151 |

Translational and Future Research Directions for Ki23057

Potential Therapeutic Applications of KI23057 in Targeted Cancer Therapy

KI23057 functions as a tyrosine kinase inhibitor, interfering with signaling pathways crucial for cell division and growth, making it of significant interest for treating diseases characterized by anomalous cell proliferation, such as cancer. ontosight.ai Preclinical studies have indicated its therapeutic promise in gastric cancer and colon cancer. rroij.comrroij.com Furthermore, investigations have explored its potential in biliary tract cancer (BTC). iiarjournals.orgiiarjournals.orgaacrjournals.org KI23057 has also shown anti-angiogenic effects by inhibiting VEGF-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs).

Strategic Considerations for FGFR2-Amplified Malignancies

Integration of KI23057 within Multi-Targeted Kinase Inhibition Regimens

Research has explored the potential of integrating KI23057 into combination therapy regimens to enhance treatment efficacy, particularly in drug-resistant cancers. KI23057 has been shown to enhance the chemosensitivity of drug-resistant gastric cancer cell lines when combined with certain chemotherapeutic agents, including SN38 (irinotecan's active metabolite), paclitaxel (B517696) (PTX), or etoposide (B1684455) (VP16). nih.gov This synergistic effect was observed as a significant decrease in the IC50 values of KI23057 in combination with SN38, PTX, and VP16 in specific drug-resistant gastric cancer cell lines (OCUM-2M/SN38, OCUM-2M/PTX, and OCUM-2M/VP16). nih.gov The primary mechanism underlying this observed synergy is believed to be the induction of apoptosis. nih.gov Additionally, the ERCC1 and p53 genes may play an integral role in the synergistic interaction between KI23057 and these chemotherapeutic agents in drug-resistant cell lines. nih.gov

Furthermore, studies have indicated that the combination of KI23057 with 5-fluorouracil (B62378) (5-FU) or S1 can produce synergistic anti-tumor effects on diffuse-type gastric cancer cells. wjgnet.comnih.gov KI23057 is also characterized as a multi-kinase inhibitor, demonstrating inhibitory activity against the tyrosine phosphorylation of KGFR, VEGFR1, VEGFR2, PDGFRβ, and c-KIT with varying IC50 values. iiarjournals.orgiiarjournals.org This multi-targeted activity suggests its potential utility in regimens targeting multiple signaling pathways involved in cancer.

The following table summarizes the effect of KI23057 on the IC50 values of various chemotherapeutic drugs in drug-resistant gastric cancer cell lines:

| Cell Line | Resistance To | Chemotherapeutic Drug | Effect of KI23057 on Drug IC50 |

| OCUM-2M/SN38 | SN38 | SN38 | Significantly decreased |

| OCUM-2M/PTX | Paclitaxel | Paclitaxel | Significantly decreased |

| OCUM-2M/VP16 | Etoposide | Etoposide | Significantly decreased |

| OCUM-2M/OXA | Oxaliplatin (B1677828) | Oxaliplatin | No significant decrease |

| OCUM-2M/GEM | Gemcitabine (B846) | Gemcitabine | No significant decrease |

Data derived from research findings on the combination effects of KI23057 with anticancer drugs on proliferation in drug-resistant gastric cancer cell lines. nih.gov

Biomarker Identification and Patient Stratification for KI23057 Efficacy

Identifying cancers that are "addicted" to the FGFR pathway is a critical factor for the successful application of targeted therapies like KI23057. bohrium.com Patient selection presents a significant challenge in clinical trials for FGFR-targeted therapies, partly due to the relatively low frequency of specific individual FGFR aberrations and the common use of "basket" trials that include various cancer types. bohrium.com

Predictive Biomarkers for Response to FGFR/VEGFR Inhibitors (e.g., FGFR2 amplification, K-samII amplification)

Several biomarkers are being investigated to predict patient response to FGFR/VEGFR inhibitors. K-samII amplification, which encodes FGFR2, has been associated with a poor prognosis in scirrhous gastric carcinoma and was observed in KI23057-sensitive scirrhous gastric cancer cell lines. nih.govaacrjournals.org FGFR2 amplification is considered a relevant treatment target and a potential predictive biomarker for FGFR2 inhibitors such as KI23057. oncotarget.com Research suggests that homogeneous, high-level FGFR2 amplification may be predictive of response to small-molecule FGFR inhibitors. nih.gov While FGFR1 amplification is recognized as a potential biomarker for predicting response to FGFR inhibitors in other cancer types, the response rates can vary, indicating that the presence of an aberration alone may not definitively predict tumor response. oncotarget.comnih.gov The level of amplification could potentially serve as a predictive biomarker. aacrjournals.org

Challenges in Identifying Responsive Patient Populations for Targeted Therapies

Future Research Directions and Emerging Challenges in KI23057 Research

Future research involving KI23057 should continue to explore its potential in combination therapies. For instance, studies investigating the effect of combining KI23057 (as a KGFR inhibitor) with gemcitabine may be necessary for BTC. iiarjournals.org Rationally designed combination trials are crucial to overcome potential resistance to FGFR-targeted therapy and improve clinical outcomes. wjgnet.com Future investigations are needed to understand and circumvent mechanisms of resistance to KI23057. mdpi.com Combination therapies pairing FGFR2 inhibitors with other treatment modalities, such as immunotherapy and chemotherapy, represent promising avenues for overcoming resistance and enhancing efficacy. mdpi.com

The use of circulating tumor DNA (ctDNA) technology is a potential strategy for improving the prediction of patient response to FGFR inhibitors. nih.gov Emerging challenges in FGFR targeting, relevant to the future research of compounds like KI23057, include refining precision patient selection, managing potential toxicities, and addressing the development of resistance mechanisms. nih.gov Future directions in the broader field of FGFR targeting include the development of novel FGFR-targeting drugs, such as FGFR degraders and more specific FGFR-TKIs, as well as exploring strategies that target FGF ligands in addition to receptors. nih.gov Targeting pan-essential genes, while potentially broadly impactful, can be associated with difficulties in patient stratification and dose-limiting on-target toxicities. nih.gov

Investigation of Mechanisms of Resistance to FGFR and VEGFR Inhibition

Resistance to targeted therapies, including FGFR and VEGFR inhibitors, is a significant challenge in oncology. oncotarget.comnih.govpcrf-kids.orgnih.gov Mechanisms of resistance can be complex and multifactorial, involving genetic and non-genetic alterations. Acquired resistance typically emerges after an initial positive response to treatment. nih.govpcrf-kids.org

Mechanisms of resistance to tyrosine kinase inhibitors (TKIs), such as KI23057 which targets FGFR and VEGFR, can include secondary mutations in the targeted kinase, overexpression or amplification of the target proteins or genes, loss of the original targeted mutations, activation of alternative signaling pathways, and tumor histological transformation. nih.govnih.gov Overexpression of FGF receptors in cancer cells has been observed and correlated with reduced response to protein kinase inhibitors. mdpi.com

Specific to FGFR inhibition, resistance mechanisms can involve the upregulation of compensatory pathways or innate mutations that render the FGFR receptor resistant. oncotarget.com For example, in some studies, EGFR signaling has been identified as a key mechanism limiting FGFR3 inhibition. oncotarget.com The FGF/FGFR pathway can also play a role in acquired resistance to inhibitors targeting other pathways, such as EGFR inhibitors, through mechanisms like the activation of the FGFR1-FGF2 autocrine loop. oncotarget.commdpi.com Activation of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, is also implicated in FGF/FGFR-dependent drug resistance. mdpi.comnih.gov

Resistance to VEGF/VEGFR signaling inhibitors has been attributed to the activation of alternative pro-angiogenic signaling pathways in the tumor or tumor microenvironment, with factors like basic fibroblast growth factor (bFGF), angiopoietins, platelet-derived growth factor (PDGF), and epidermal growth factor (EGF) potentially substituting for VEGF. mdpi.com

Preclinical studies have investigated the mechanisms by which KI23057 enhances the chemosensitivity of drug-resistant gastric cancer cell lines when used in combination with chemotherapeutic drugs. nih.govresearchgate.net The apoptosis process might be a main mechanism underlying the synergistic effect of these combinations. nih.govresearchgate.net The ERCC1 and p53 genes may also play a role in the synergism between KI23057 and chemotherapeutic agents in drug-resistant cell lines. nih.govresearchgate.net

Development of Strategies to Circumvent Acquired Drug Resistance

Addressing acquired drug resistance is crucial for improving the long-term efficacy of targeted therapies like KI23057. pcrf-kids.orgcrownbio.com Strategies to overcome resistance are actively being explored and often involve combination therapies or alternative approaches. nih.govcrownbio.comnih.gov

One approach to circumvent acquired drug resistance is the development of combination therapies that can target multiple pathways involved in tumor growth or resistance. nih.govnih.gov Preclinical studies have indicated that simultaneous blockade of the VEGF pathway can have synergistic antitumor activity and potentially delay the development of resistance to other TKIs. nih.gov The combination of KI23057 with conventional cytotoxic agents has shown synergistic anti-tumor effects in preclinical models of gastric cancer, suggesting a potential strategy to overcome chemoresistance. nih.govresearchgate.netwjgnet.comnih.gov For instance, the combination of KI23057 with 5-FU or S1 demonstrated synergistic anti-tumor effects on diffuse-type gastric cancer cells by decreasing dihydropyrimidine (B8664642) dehydrogenase expression and increasing p21 expression. nih.gov Studies have also explored the effects of KI23057 combined with irinotecan (B1672180), paclitaxel, etoposide, oxaliplatin, and gemcitabine in drug-resistant gastric cancer cell lines. nih.govnih.gov

Another strategy involves identifying and targeting the specific resistance mechanisms that emerge. This can include developing new drugs that are effective against mutated forms of the target kinase or inhibiting alternative pathways that have been activated. crownbio.com

The use of preclinical models, such as patient-derived xenograft (PDX) models, is valuable for studying acquired drug resistance, identifying resistance mechanisms, and testing new treatment strategies, including combination or next-generation therapies. crownbio.com

Addressing Tumor Heterogeneity in the Context of KI23057 Targeted Therapy

Tumor heterogeneity, both within a single tumor (intratumoral) and between different tumors in the same patient, is a significant factor contributing to treatment resistance and limiting the efficacy of targeted therapies. nih.govmdpi.comnih.govresearchgate.netfrontiersin.orgaging-us.com Intratumoral heterogeneity refers to the genetic and phenotypic diversity within a single tumor, driven by the evolution of distinct clonal populations. mdpi.com This diversity can result in subclones with different molecular alterations that respond differently to targeted therapy. nih.govmdpi.com

Tumor heterogeneity can lead to the pre-existence of resistant clones that are not responsive to a targeted therapy, making it challenging to achieve complete tumor eradication by targeting a single abnormality. nih.gov Studies using next-generation sequencing have revealed heterogeneity of resistance mechanisms in patients treated with TKIs. nih.govnih.gov

Addressing tumor heterogeneity in the context of KI23057 targeted therapy requires strategies that can overcome the diverse resistance mechanisms present within a tumor. Combination therapies, as discussed in the previous section, represent one approach to simultaneously target multiple pathways and potentially address the heterogeneity of driver mutations and resistance mechanisms. nih.gov

Advanced molecular analytical techniques, such as single-cell RNA sequencing and multi-site biopsies, are being used to deepen the understanding of tumor heterogeneity and potentially inform more precise treatment strategies tailored to the unique molecular profile of a patient's tumor. mdpi.comaging-us.com While single-site biopsies may be sufficient for identifying common driver mutations, multi-site biopsies or liquid biopsies analyzing circulating tumor DNA can provide a more comprehensive picture of the heterogeneous resistance mechanisms present in different lesions. mdpi.comnih.gov

Exploration of Next-Generation Kinase Inhibitors Building upon KI23057's Profile

The development of next-generation kinase inhibitors aims to overcome the limitations of existing therapies, including acquired resistance, and improve patient outcomes. nih.govnews-medical.net Building upon the profile of inhibitors like KI23057, which targets FGFR and VEGFR, the next generation of inhibitors could focus on enhanced selectivity, broader coverage of resistance mutations, or novel mechanisms of action.

KI23057 is described as a small-molecule FGFR2 inhibitor that also exhibits inhibitory activities against VEGFR2. rroij.com While many early FGFR TKIs were non-selective, targeting multiple RTKs, including VEGFRs and PDGFRs, the development of more selective inhibitors is an ongoing area of research. oncotarget.com Next-generation inhibitors could potentially offer improved potency or a more favorable safety profile by being more specific to the intended targets or by effectively inhibiting mutated forms of the receptors that confer resistance. news-medical.net

Research into next-generation inhibitors may involve exploring compounds that can overcome specific acquired resistance mutations in FGFR or VEGFR kinases. news-medical.net Additionally, strategies could include developing inhibitors that target alternative signaling pathways that become activated upon treatment with first-generation inhibitors. crownbio.com

The field of kinase inhibitors is continuously evolving, with new discoveries and technological advancements driving the development of more effective agents. nih.govnews-medical.net Preclinical studies utilizing advanced molecular profiling techniques are crucial for identifying potential targets and evaluating the efficacy of next-generation inhibitors, potentially in combination with other therapies, to address the complex challenges of resistance and heterogeneity. crownbio.com

Q & A

Basic: What is the primary mechanism of action of KI23057 in inhibiting gastric cancer progression?

Answer: KI23057 is a selective inhibitor of fibroblast growth factor receptor 2 (FGFR2) phosphorylation, which is overexpressed in diffuse-type gastric carcinomas. In preclinical models, it suppresses tumor proliferation by blocking FGFR2-mediated signaling pathways, reducing lymph node metastasis, and inducing apoptosis via p21 upregulation . Key methodologies to confirm this mechanism include:

- In vitro assays : MTT assays to measure cell viability and Western blotting to assess FGFR2 phosphorylation levels .

- In vivo models : Orthotopic mouse models to evaluate tumor growth inhibition and metastasis .

Basic: How should researchers design experiments to test KI23057’s efficacy in combination therapies?

Answer:

- Combination rationale : Pair KI23057 with agents like 5-fluorouracil (5-FU) to exploit synergistic effects. For example, KI23057 downregulates dihydropyrimidine dehydrogenase (DPD), enhancing 5-FU’s cytotoxic effects .

- Experimental steps :

Advanced: How can researchers resolve contradictions in KI23057’s target specificity across cell lines?

Answer: Contradictions (e.g., efficacy in scirrhous vs. non-scirrhous gastric cancer cells) require:

- Orthogonal validation : Use CRISPR/Cas9 to knock out FGFR2 in non-responsive cell lines and reassess KI23057’s effects .

- Microenvironment analysis : Evaluate stromal interactions (e.g., VEGF-R3 expression) using immunohistochemistry to identify confounding factors .

- Data triangulation : Compare transcriptomic data from responsive vs. non-responsive models to identify compensatory pathways .

Advanced: What methodological frameworks are critical for analyzing KI23057’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Answer:

- PK studies : Use LC-MS/MS to measure plasma/tissue concentrations of KI23057 and correlate with FGFR2 inhibition levels .